molecular formula C22H19N3S B11216598 2-(3,4-Dimethylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole

2-(3,4-Dimethylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11216598
M. Wt: 357.5 g/mol
InChI Key: RHFNNXVNOCIELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-DIMETHYLPHENYL)-4-(2-THIENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

Molecular Formula

C22H19N3S

Molecular Weight

357.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4-thiophen-2-yl-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C22H19N3S/c1-14-9-10-16(12-15(14)2)18-13-20(21-8-5-11-26-21)25-19-7-4-3-6-17(19)23-22(25)24-18/h3-13,20H,1-2H3,(H,23,24)

InChI Key

RHFNNXVNOCIELV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=CS5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-4-(2-THIENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the heterocyclic ring system through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 3,4-dimethylphenyl and 2-thienyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-4-(2-THIENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction to form reduced derivatives using reducing agents.

    Substitution: Substitution of functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized heterocyclic derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-4-(2-THIENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3,4-DIMETHYLPHENYL)-4-(2-THIENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE may include other heterocyclic compounds with similar ring structures, such as:

    Benzimidazoles: Compounds containing the benzimidazole ring system.

    Thienyl Derivatives: Compounds containing the thienyl group.

    Pyrimidines: Compounds containing the pyrimidine ring system.

Uniqueness

The uniqueness of 2-(3,4-DIMETHYLPHENYL)-4-(2-THIENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

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